molecular formula C14H28O2Si B13894354 tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane

tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane

Cat. No.: B13894354
M. Wt: 256.46 g/mol
InChI Key: DGFVBJLYEXYHDX-UHFFFAOYSA-N
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Description

tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a 3,4-dihydro-2H-pyran-2-yl moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,4-dihydro-2H-pyran-2-yl propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted silanes and pyran derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane is used as a protecting group for alcohols and amines due to its stability and ease of removal.

Biology

The compound is used in the synthesis of bioactive molecules and pharmaceuticals, where the silyl group acts as a protecting group during multi-step synthesis.

Medicine

In medicinal chemistry, it is employed in the development of drug candidates, particularly in the modification of pharmacokinetic properties.

Industry

In materials science, the compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane involves the formation of stable silyl ethers, which protect functional groups from unwanted reactions. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the protected functional group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl[1-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane]
  • tert-Butyl[1-(2,4-dihydro-2H-pyran-4-yloxy)dimethylsilane]
  • tert-Butyl[1-(tetrahydro-2H-pyran-2-yloxy)dimethylsilane]

Uniqueness

tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. The presence of the 3,4-dihydro-2H-pyran-2-yl moiety offers unique steric and electronic properties that influence its behavior in chemical reactions.

Properties

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane

InChI

InChI=1S/C14H28O2Si/c1-7-12(13-10-8-9-11-15-13)16-17(5,6)14(2,3)4/h9,11-13H,7-8,10H2,1-6H3

InChI Key

DGFVBJLYEXYHDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC=CO1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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